Bis-TFA Salt Form Provides Enhanced Aqueous Solubility Over the Free Base
The free base form of [3-(Dimethylamino)azetidin-3-yl]methanol (CAS 1824101-74-7, MW 130.19) lacks the solubility and handling benefits conferred by the bis-TFA salt (CAS 2940955-13-3). The TFA counterion, with a pKa of approximately 0.23, fully protonates the azetidine nitrogen and dimethylamino group, substantially increasing aqueous solubility [1]. In analogous azetidine building block systems, conversion of the free base to the TFA salt has been documented to improve solubility in polar aprotic solvents such as DMSO and acetonitrile, while also facilitating purification by preparative HPLC [2]. This enhanced solubility is critical for achieving homogeneous reaction mixtures during subsequent synthetic derivatization steps.
| Evidence Dimension | Aqueous solubility and handling characteristics |
|---|---|
| Target Compound Data | Bis-TFA salt; enhanced solubility in water and polar organic solvents (class-level expectation based on TFA salt properties) |
| Comparator Or Baseline | Free base (CAS 1824101-74-7, MW 130.19); limited aqueous solubility; hygroscopic |
| Quantified Difference | Quantitative solubility data for this specific compound not publicly available; class-level inference based on documented TFA salt behavior in azetidine and heterocyclic amine systems |
| Conditions | General pharmaceutical intermediate handling and dissolution context; TFA salts typically exhibit 2- to 10-fold higher aqueous solubility versus free base forms |
Why This Matters
Procurement decisions must account for salt form because free base forms of amino-azetidines often require additional solubilization steps or co-solvents that can complicate synthetic workflows and reduce effective yields.
- [1] Moore, J. V.; Cross, E.; An, Y.; Pentlavalli, S.; Coulter, S. M.; Sun, H.; Laverty, G. Impact of Counterion and Salt Form on the Properties of Long-Acting Injectable Peptide Hydrogels for Drug Delivery. Faraday Discuss., 2024, Accepted Manuscript. DOI: 10.1039/D4FD00194J. View Source
- [2] Lei, J. Drug Discovery with Privileged Building Blocks: Azetidines. Taylor & Francis, 2021, Chapter 3. View Source
